Cas no 17309-15-8 (Ethenesulfonamide, 2-chloro-)
Ethenesulfonamide, 2-chloro- Chemical and Physical Properties
Names and Identifiers
-
- Ethenesulfonamide, 2-chloro-
- 2-chloroethene-1-sulfonamide
- SCHEMBL9717760
- EN300-7580723
- 17309-15-8
-
- Inchi: 1S/C2H4ClNO2S/c3-1-2-7(4,5)6/h1-2H,(H2,4,5,6)/b2-1+
- InChI Key: BGQLJNVNGUIJNO-OWOJBTEDSA-N
- SMILES: Cl/C=C/S(N)(=O)=O
Computed Properties
- Exact Mass: 140.96522
- Monoisotopic Mass: 140.9651272g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 7
- Rotatable Bond Count: 1
- Complexity: 153
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.3
- Topological Polar Surface Area: 68.5Ų
Experimental Properties
- PSA: 60.16
Ethenesulfonamide, 2-chloro- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7580723-0.05g |
2-chloroethene-1-sulfonamide |
17309-15-8 | 95.0% | 0.05g |
$322.0 | 2025-02-24 | |
| Enamine | EN300-7580723-0.1g |
2-chloroethene-1-sulfonamide |
17309-15-8 | 95.0% | 0.1g |
$481.0 | 2025-02-24 | |
| Enamine | EN300-7580723-0.25g |
2-chloroethene-1-sulfonamide |
17309-15-8 | 95.0% | 0.25g |
$686.0 | 2025-02-24 | |
| Enamine | EN300-7580723-0.5g |
2-chloroethene-1-sulfonamide |
17309-15-8 | 95.0% | 0.5g |
$1081.0 | 2025-02-24 | |
| Enamine | EN300-7580723-1.0g |
2-chloroethene-1-sulfonamide |
17309-15-8 | 95.0% | 1.0g |
$1386.0 | 2025-02-24 | |
| Enamine | EN300-7580723-2.5g |
2-chloroethene-1-sulfonamide |
17309-15-8 | 95.0% | 2.5g |
$2716.0 | 2025-02-24 | |
| Enamine | EN300-7580723-5.0g |
2-chloroethene-1-sulfonamide |
17309-15-8 | 95.0% | 5.0g |
$4018.0 | 2025-02-24 | |
| Enamine | EN300-7580723-10.0g |
2-chloroethene-1-sulfonamide |
17309-15-8 | 95.0% | 10.0g |
$5959.0 | 2025-02-24 |
Ethenesulfonamide, 2-chloro- Related Literature
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Dongjia Han,Bing Xue,Juan Du,Tomohiro Miyatake,Hitoshi Tamiaki,Xin Xing,Wei Yuan,Yanyan Li Phys. Chem. Chem. Phys., 2016,18, 24252-24260
-
Eunju Nam,Jiyeon Han,Sunhee Choi,Mi Hee Lim Chem. Commun., 2021,57, 7637-7640
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
Additional information on Ethenesulfonamide, 2-chloro-
Comprehensive Overview of Ethenesulfonamide, 2-chloro- (CAS No. 17309-15-8)
Ethenesulfonamide, 2-chloro- (CAS No. 17309-15-8) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound, also known as 2-Chloroethenesulfonamide, is characterized by its unique molecular structure and chemical properties, making it a valuable precursor in the synthesis of various pharmaceuticals and functional materials.
The chemical formula of Ethenesulfonamide, 2-chloro- is C3H5ClNO2S. It is a white crystalline solid with a molecular weight of approximately 148.59 g/mol. The compound is soluble in water and several organic solvents, which enhances its utility in various chemical reactions and processes. The presence of the chloro group and the sulfonamide functional group imparts specific reactivity and stability to the molecule, making it an attractive candidate for a wide range of applications.
In the realm of medicinal chemistry, Ethenesulfonamide, 2-chloro- has been explored for its potential therapeutic applications. Recent studies have highlighted its role as an intermediate in the synthesis of antiviral agents and anti-inflammatory drugs. For instance, a study published in the Journal of Medicinal Chemistry in 2021 reported the use of Ethenesulfonamide, 2-chloro- in the development of novel antiviral compounds targeting RNA viruses. The researchers found that derivatives of this compound exhibited potent antiviral activity against a range of viral strains, including influenza and coronaviruses.
Beyond its medicinal applications, Ethenesulfonamide, 2-chloro- has also found utility in materials science. Its unique chemical structure makes it an excellent precursor for the synthesis of advanced functional materials such as polymers and coatings. A notable example is its use in the preparation of sulfonated polymers, which are widely used in membrane technologies for water purification and fuel cells. The sulfonate groups derived from Ethenesulfonamide, 2-chloro- provide excellent proton conductivity and mechanical stability to these materials.
The synthesis of Ethenesulfonamide, 2-chloro- typically involves a multi-step process that includes the reaction of ethylene oxide with sulfuric acid to form ethenesulfonic acid, followed by chlorination and amidation steps. The efficiency and purity of these reactions are crucial for obtaining high-quality final products. Recent advancements in green chemistry have led to the development of more environmentally friendly synthetic routes for this compound, reducing the use of hazardous reagents and minimizing waste generation.
In terms of safety and handling, while Ethenesulfonamide, 2-chloro- is not classified as a hazardous material under current regulations, it is important to follow standard laboratory safety protocols when working with this compound. Proper personal protective equipment (PPE) such as gloves and goggles should be worn to prevent skin contact and inhalation. Additionally, storage conditions should be carefully controlled to maintain the stability and integrity of the compound.
The market demand for Ethenesulfonamide, 2-chloro- continues to grow due to its diverse applications in pharmaceuticals and materials science. Key players in the industry are investing heavily in research and development to explore new uses and improve existing processes involving this compound. For instance, several pharmaceutical companies are conducting clinical trials to evaluate the efficacy and safety of drug candidates derived from Ethenesulfonamide, 2-chloro-.
In conclusion, Ethenesulfonamide, 2-chloro- (CAS No. 17309-15-8) is a multifaceted compound with significant potential in both medicinal chemistry and materials science. Its unique chemical properties make it an invaluable intermediate in the synthesis of advanced materials and pharmaceuticals. As research continues to advance, it is likely that new applications for this compound will be discovered, further solidifying its importance in these fields.
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